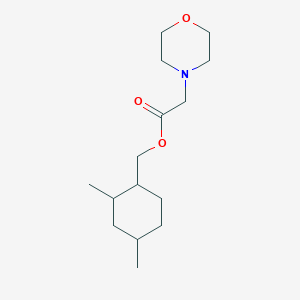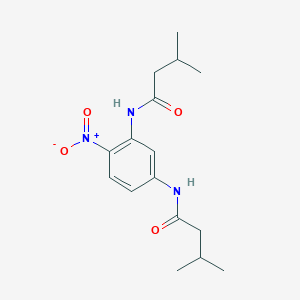![molecular formula C18H18BrClN2O3 B4007328 N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)
N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex organic compounds often involves multiple steps, including the use of cyclic reagents and specific catalysts to achieve the desired molecular framework. For instance, compounds with similar structural motifs have been synthesized using bromine as a cyclic reagent, yielding significant isolated yields and demonstrating the feasibility of constructing intricate molecular architectures through carefully designed synthetic pathways (Liu et al., 2008).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction have been employed to elucidate the crystal structures of related compounds, providing detailed insights into their geometrical parameters, such as bond lengths, angles, and molecular conformations. These structural analyses are foundational for predicting the behavior and reactivity of the compound under various conditions (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds can be influenced by their molecular structure. Studies have shown that similar compounds exhibit interesting reactivities, such as participating in herbicidal activity, highlighting the potential utility of these molecules in specific applications. The functional groups and overall molecular framework play a significant role in determining the types of chemical reactions the compounds can undergo (Liu et al., 2007).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are directly related to its molecular structure. These properties are essential for predicting the compound's behavior in various environments and for its formulation into usable products. Techniques like single crystal X-ray diffraction and spectroscopic analyses (FT-IR, FT-Raman) provide valuable data on these properties, aiding in the comprehensive characterization of the compound (Renjith et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties of a compound involves examining its reactivity, stability, and interactions with other molecules. Detailed studies involving spectroscopic and computational methods can reveal insights into the electronic structure, charge distribution, and potential reactive sites within the molecule. These analyses are crucial for designing molecules with desired reactivities and for predicting their behavior in complex chemical systems (Renjith et al., 2014).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Herbicidal Activity
Compounds with complex structures, including those with bromo and chlorophenyl groups, have been synthesized and studied for their potential applications. For instance, compounds synthesized using bromine as a cyclic reagent have been analyzed for their crystal structure and evaluated for herbicidal activity, demonstrating the potential agricultural applications of such chemicals (Liu et al., 2008).
Antimicrobial Properties
Similarly, compounds containing acetylphenyl fragments and subjected to cyclization have shown antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Optical and Nonlinear Optical Materials
The exploration of compounds for their structural, dielectric, and optical properties, such as N-(2 chlorophenyl)-(1-propanamide), indicates the potential of similar compounds in creating new materials with specific optical and electro-optical characteristics useful in technology and materials science (Srinivasan et al., 2006).
Environmental Impact Studies
Research on compounds like N-(3,4-dichlorophenyl)propanamide (propanil) highlights the importance of studying the environmental impact and degradation pathways of chemical compounds used in agriculture, providing insights into environmental conservation and the design of environmentally friendly chemicals (Bartha, 1969).
Drug Discovery and Design
Molecular design and synthesis of compounds with specific structural features, such as those involving bromo, chloro, and propanamide groups, can lead to the discovery of new drug candidates or materials with desirable biological activities. This area of research is crucial for the development of novel therapeutic agents (Ranjith et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3/c19-12-4-3-11(8-13(12)20)21-14(23)5-6-22-17(24)15-9-1-2-10(7-9)16(15)18(22)25/h3-4,8-10,15-16H,1-2,5-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCNLLYBLZOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC(=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
amino]methyl}phenol](/img/structure/B4007271.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)

![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)

![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)
![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)